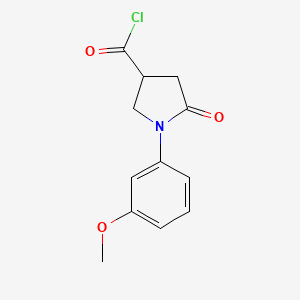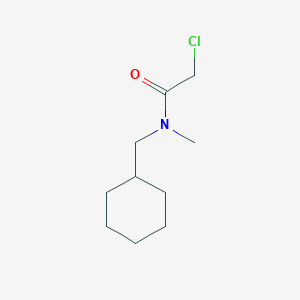![molecular formula C11H16O2 B1454426 (1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1344934-68-4](/img/structure/B1454426.png)
(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
Descripción general
Descripción
(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, also known as 1-propoxypropan-2-ol, is a versatile and widely used compound in the fields of organic synthesis, biochemistry, and pharmacology. It is an aliphatic ether alcohol that is used as a solvent, intermediate, and reactant in various organic synthesis processes. It is also a key component in the synthesis of many drugs and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Derivatives of 1-Phenoxy-3-Amino-Propan-2-Ol : New pharmacologically valuable derivatives have been developed from compounds similar to (1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. These derivatives are promising for treating heart diseases, demonstrating beta-adrenalytic or anti-arrhythmic properties (Schenk, 2014).
Antimicrobial and Antiradical Activity : A study on compounds related to (1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol showed antimicrobial and antioxidant activities. These compounds were less potent compared to certain beta blockers but still demonstrated significant biological activities (Čižmáriková et al., 2020).
Chemical Synthesis and Catalysis
Multienzymatic Synthesis : Enantiomerically pure diols similar to (1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol have been synthesized using oxidoreductases. This demonstrates the compound's potential in chemical synthesis and the manufacturing of complex molecules (Gennaro et al., 2010).
Enantiomeric Homopropargyl Alcohols Synthesis : Research on the synthesis of enantiomeric homopropargyl alcohols highlights the importance of compounds like (1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol in asymmetric synthesis, a crucial area in chemical manufacturing (Borowiecki & Dranka, 2019).
Other Applications
- Chemoselective Hydrogenation : In the synthesis of certain drugs, like the β2-adrenoceptor agonist (R,R)-formterol, chemoselective reduction of related compounds plays a crucial role. This highlights the application of (1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol in developing precise and targeted chemical reactions (Wilkinson et al., 2000).
Propiedades
IUPAC Name |
(1R)-1-(3-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNKLYCKUMWXNX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)
![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)

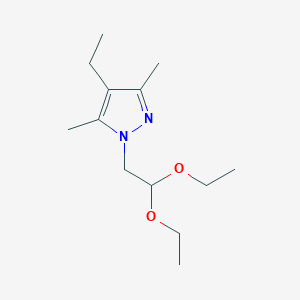
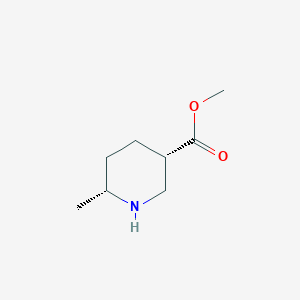


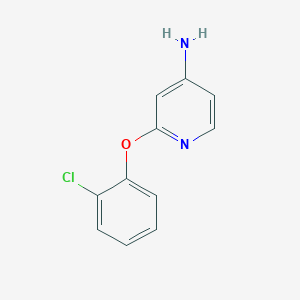
![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)
